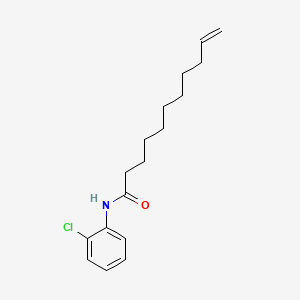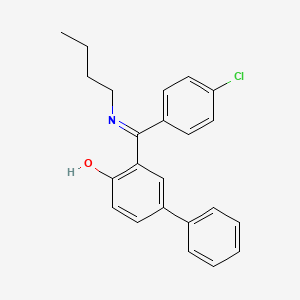
2-(n-Butylimino-(4-chlorophenyl)methyl)-4-phenylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(n-Butylimino-(4-chlorophenyl)methyl)-4-phenylphenol is an organic compound with a complex structure that includes a phenol group, a chlorophenyl group, and a butylimino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(n-Butylimino-(4-chlorophenyl)methyl)-4-phenylphenol typically involves a multi-step process. One common method is the condensation reaction between 4-chlorobenzaldehyde and 2-aminobutylphenol in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol, and the reaction is carried out at elevated temperatures to facilitate the formation of the imine bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(n-Butylimino-(4-chlorophenyl)methyl)-4-phenylphenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The imine group can be reduced to form amines.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted phenols or amines.
Aplicaciones Científicas De Investigación
2-(n-Butylimino-(4-chlorophenyl)methyl)-4-phenylphenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(n-Butylimino-(4-chlorophenyl)methyl)-4-phenylphenol involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The compound’s anti-inflammatory effects could be attributed to its interaction with inflammatory pathways, reducing the production of pro-inflammatory cytokines.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(n-Butylimino-(4-bromophenyl)methyl)-4-phenylphenol
- 2-(n-Butylimino-(4-fluorophenyl)methyl)-4-phenylphenol
- 2-(n-Butylimino-(4-methylphenyl)methyl)-4-phenylphenol
Uniqueness
2-(n-Butylimino-(4-chlorophenyl)methyl)-4-phenylphenol is unique due to the presence of the chlorophenyl group, which can impart distinct chemical and biological properties compared to its analogs with different substituents. The chlorine atom can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for various applications.
Propiedades
Número CAS |
80018-45-7 |
|---|---|
Fórmula molecular |
C23H22ClNO |
Peso molecular |
363.9 g/mol |
Nombre IUPAC |
2-[N-butyl-C-(4-chlorophenyl)carbonimidoyl]-4-phenylphenol |
InChI |
InChI=1S/C23H22ClNO/c1-2-3-15-25-23(18-9-12-20(24)13-10-18)21-16-19(11-14-22(21)26)17-7-5-4-6-8-17/h4-14,16,26H,2-3,15H2,1H3 |
Clave InChI |
QYNFFRDVAIFBNP-UHFFFAOYSA-N |
SMILES canónico |
CCCCN=C(C1=CC=C(C=C1)Cl)C2=C(C=CC(=C2)C3=CC=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-Hydroxy-2-[(4-methoxyphenyl)sulfanyl]benzamide](/img/structure/B14438351.png)
![4-[(1E)-3-(Hydroxymethyl)-3-methyltriaz-1-en-1-yl]benzonitrile](/img/structure/B14438369.png)
![1-[(3-Ethenylphenyl)methyl]-2-ethyl-4-methyl-1H-imidazole](/img/structure/B14438375.png)
![diethyl-[2-(2-methyl-N-(3,4,5-trimethoxybenzoyl)anilino)ethyl]azanium;(Z)-4-hydroxy-4-oxobut-2-enoate](/img/structure/B14438383.png)
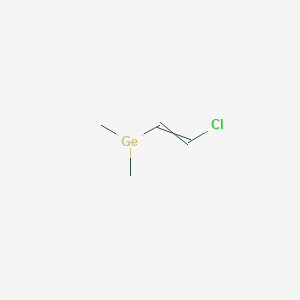
![Hexakis[(propan-2-yl)sulfanyl]benzene](/img/structure/B14438392.png)
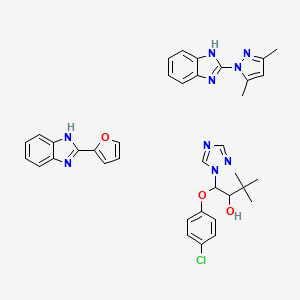
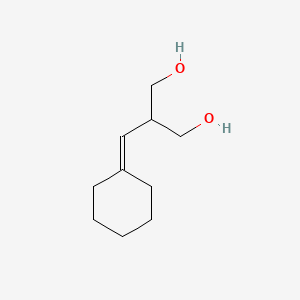
![2-Methyl-3-[2-(propan-2-ylidene)hydrazinyl]propanenitrile](/img/structure/B14438404.png)
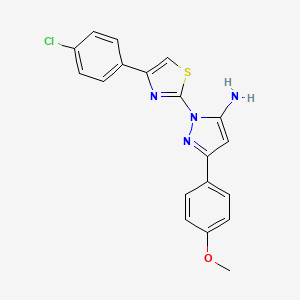
![2-{[(4-Chlorophenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride](/img/structure/B14438431.png)

![3-(Bromomethyl)-2,2-dimethyl-1,4-dioxaspiro[4.4]nonane](/img/structure/B14438453.png)
